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Compound of Interest

Compound Name: 2-Methyloxazolo[4,5-c]pyridine

Cat. No.: B3029799

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyloxazolo[4,5-
c]pyridine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties
of 2-Methyloxazolo[4,5-c]pyridine (CAS: 78998-29-5), a heterocyclic scaffold of interest in
medicinal chemistry and drug development. For researchers and scientists, understanding
properties such as solubility, lipophilicity (LogP/LogD), ionization constant (pKa), and thermal
stability is fundamental to predicting a compound's pharmacokinetic and pharmacodynamic
behavior. Due to the limited availability of public experimental data for this specific molecule,
this guide integrates predicted values with established, detailed experimental protocols for their
determination. By contextualizing the data with insights from structurally related analogues, we
offer a robust framework for the characterization and application of this compound in research
settings. This document serves not only as a data repository but also as a practical manual for
the empirical validation of key molecular attributes.

Introduction: The Oxazolopyridine Scaffold in Drug
Discovery

The fusion of an oxazole ring with a pyridine core creates the oxazolopyridine scaffold, a
heterocyclic system that has garnered significant attention in medicinal chemistry. This
structural motif is present in molecules designed to interact with a range of biological targets.
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The pyridine ring can serve as a hydrogen bond acceptor and engage in Tt-stacking
interactions, while the oxazole moiety provides a five-membered ring with distinct electronic
properties and potential for further functionalization. 2-Methyloxazolo[4,5-c]pyridine is a
specific isomer within this class, and its physicochemical profile dictates its potential as a lead
structure or fragment in drug design. Key properties like aqueous solubility influence
formulation and bioavailability, lipophilicity governs membrane permeability and distribution,
and pKa affects the charge state in different physiological compartments, which is critical for
target binding and off-target effects.

Fused heterocyclic systems like thiazolopyridines and imidazopyridines are well-represented in
drug discovery literature, often investigated for their potential as kinase inhibitors or for their
antimicrobial and anti-inflammatory properties.[1][2] Understanding the specific contributions of
the 2-methyl and the oxazolo[4,5-c] fusion to the overall molecular properties is therefore
essential for its rational development.

Core Physicochemical Properties: A Quantitative
Overview

The following table summarizes the available and predicted physicochemical data for 2-
Methyloxazolo[4,5-c]pyridine. It is critical to note that much of this data is derived from
computational models and awaits experimental verification.[3] The subsequent sections provide
detailed protocols for obtaining these empirical values.
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Property

Value

Data Type

Significance in
Drug Development

Molecular Formula

C7HeN20

N/A

Defines the elemental
composition and exact

mass.

Molecular Weight

134.14 g/mol

N/A

A key parameter for
stoichiometry and
ligand efficiency

calculations.

Melting Point

47-50 °C

Experimental

Indicates purity, lattice
energy, and aids in
solid-state

formulation.

Boiling Point

232 °C

Predicted

Relevant for
purification
(distillation) and
thermal stability

assessment.

Density

1.229 g/cm3

Predicted

Useful for formulation
and process chemistry

calculations.

LogP

1.53

Predicted

Measures lipophilicity;
impacts solubility,
permeability, and

metabolism.

pKa

Not Available

N/A

Predicts the ionization
state at physiological
pH, affecting solubility
and target binding.

Aqueous Solubility

Not Available

N/A

Crucial for
bioavailability and
developing parenteral

or oral formulations.
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Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most
critical parameters in drug design. It is typically expressed as the logarithm of the partition
coefficient (LogP) between n-octanol and water. A balanced LogP is essential; high values can
lead to poor aqueous solubility and high metabolic turnover, while low values may hinder
membrane permeability.

The predicted LogP of 1.53 for 2-Methyloxazolo[4,5-c]pyridine suggests a compound with
moderate lipophilicity, a favorable starting point for many drug discovery programs.[3] However,
this value does not account for ionization. Since the pyridine nitrogen is basic, the distribution
coefficient (LogD), which is pH-dependent, provides a more physiologically relevant measure.

Experimental Protocol: Shake-Flask Method for LogD
Determination

This protocol describes the "gold standard" shake-flask method for determining the LogD at a
specific pH (e.g., physiological pH 7.4).[4]

Causality and Trustworthiness: This method directly measures the partitioning of the analyte
between two immiscible phases, making it a highly reliable and self-validating system. The use
of a buffered aqueous phase ensures the pH is controlled, which is critical for ionizable
compounds. Pre-saturation of the solvents minimizes volume changes upon mixing.

Methodology:

e Preparation of Phases:
o Agueous Phase: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
o Organic Phase: Use 1-octanol.

o Pre-saturate the 1-octanol by shaking it with the pH 7.4 buffer for 24 hours. Similarly, pre-
saturate the buffer with 1-octanol. Separate the layers using a separatory funnel after they
have settled. This prevents volume changes during the experiment.
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e Sample Preparation: Prepare a stock solution of 2-Methyloxazolo[4,5-c]pyridine in 1-
octanol (e.g., 1 mg/mL).

 Partitioning:

o In a glass vial, combine 5 mL of the pre-saturated buffer and 5 mL of the pre-saturated 1-
octanol containing the analyte.

o Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach
equilibrium (typically 1-24 hours). The time to equilibrium should be determined in
preliminary experiments.

o Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
¢ Quantification:
o Carefully remove an aliquot from both the agueous and organic phases.

o Determine the concentration of the analyte in each phase using a validated analytical
method, such as High-Performance Liquid Chromatography with UV detection (HPLC-
UV). A calibration curve should be prepared for accurate quantification.

o Calculation: The LogD is calculated as:
o LogD =logio ( [Analyte]o.tanol / [Analyte]agueous )

Workflow for Shake-Flask LogD Determination

Phase Preparation Experiment Analysis

| [ Sample Aqueous Quantify via
{& Organic Layers HPLC-UV Calculate LogD

Centrifuge to
Separate Phases

Pre-saturate
1-Octanol & Buffer

Add Analyte to
Saturated Octanol

Prepare pH 7.4 Buffer

Click to download full resolution via product page

Caption: Workflow for determining LogD via the shake-flask method.
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lonization Constant (pKa): The Key to Physiological
Behavior

The pKa is the pH at which a compound is 50% ionized. For 2-Methyloxazolo[4,5-c]pyridine,
the most basic center is expected to be the pyridine nitrogen. Its pKa will determine the
compound's charge state across the gastrointestinal tract and in the bloodstream, profoundly
impacting its absorption, distribution, metabolism, and excretion (ADME) profile. A basic pKa in
the range of 6-8 can be beneficial for aqueous solubility but may also lead to lysosomal

trapping.

Experimental Protocol: Potentiometric Titration for pKa
Determination

Potentiometric titration is a highly accurate method for determining pKa values. It involves
monitoring the pH of a solution as a titrant of known concentration is added.

Causality and Trustworthiness: This method relies on the fundamental Henderson-Hasselbalch
relationship. By precisely measuring pH changes upon the addition of a strong acid or base,
the inflection point of the titration curve directly corresponds to the pKa. The use of co-solvents
allows for the analysis of compounds with low water solubility, with subsequent extrapolation to
aqueous pKa.

Methodology:

o System Setup: Use an automated titrator equipped with a calibrated pH electrode. Maintain a
constant temperature (e.g., 25 °C) and an inert atmosphere (e.g., nitrogen) to prevent CO2
dissolution.

e Sample Preparation:

o Accurately weigh a sample of 2-Methyloxazolo[4,5-c]pyridine and dissolve it in a
suitable solvent system. For compounds with low aqueous solubility, a co-solvent system
(e.g., methanol/water or DMSO/water) is used.

o The solution should contain a background electrolyte (e.g., 0.15 M KCI) to maintain
constant ionic strength.
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o Titration:

o Since the compound is expected to be basic, it will be titrated with a standardized strong
acid (e.g., 0.1 M HCI).

o Add the titrant in small, precise increments, allowing the pH reading to stabilize after each
addition.

o Record the pH value after each addition of titrant.
o Data Analysis:
o Plot the pH versus the volume of titrant added.

o The pKa is determined from the pH at the half-equivalence point. More accurately, the first
or second derivative of the titration curve is used to precisely identify the equivalence
point(s).

o If a co-solvent was used, perform titrations at several different co-solvent ratios and
extrapolate the results to 0% co-solvent to obtain the agqueous pKa (Yasuda-Shedlovsky
extrapolation).

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show signals corresponding to the
methyl group (a singlet around 2.5-2.8 ppm) and aromatic protons on the pyridine ring.
The chemical shifts and coupling patterns of the aromatic protons will be characteristic of
the [4,5-c] fusion pattern.

o 13C NMR: The carbon spectrum will confirm the number of unique carbon atoms. The
methyl carbon will appear upfield, while the aromatic and heterocyclic carbons will be in
the 110-160 ppm range. Data from related structures like 2-(1,3-oxazolin-2-yl)pyridine can
provide comparative reference points for chemical shifts.[5]
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e Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion
mode should readily show the protonated molecule [M+H]* at m/z 135.05. High-resolution
mass spectrometry (HRMS) can be used to confirm the elemental composition to within a
few parts per million.

« Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching
vibrations from the methyl and aromatic groups, as well as C=N and C=C stretching
frequencies from the fused ring system in the 1500-1650 cm~1 region. C-O-C stretching from
the oxazole ring would be expected around 1050-1250 cm™1,

Conclusion and Future Directions

2-Methyloxazolo[4,5-c]pyridine presents a heterocyclic scaffold with physicochemical
properties that are, based on predictions, favorable for drug discovery applications.[3] Its
moderate lipophilicity and expected basicity position it as a promising starting point for chemical
exploration. However, this guide highlights the critical need for experimental validation of these
properties. The protocols detailed herein provide a clear and robust roadmap for researchers to
determine the empirical values for LogD, pKa, and solubility. This empirical data is
indispensable for building accurate structure-activity relationships (SAR) and structure-property
relationships (SPR), ultimately enabling the rational design of novel therapeutics based on the
oxazolopyridine core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3029799#physicochemical-properties-of-2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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